molecular formula C22H19NO4 B381824 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-60-2

2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B381824
CAS No.: 326907-60-2
M. Wt: 361.4g/mol
InChI Key: WCNMCXFYJFXICQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry

Mechanism of Action

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which uses phenylethanols and nitriles to produce isoquinoline derivatives via a tandem annulation process . Another approach is the Pomeranz-Fritsch method, which employs aromatic aldehydes and aminoacetals under acidic conditions to yield isoquinolines . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-18-10-9-14(13-19(18)27-2)11-12-23-21(24)16-7-3-5-15-6-4-8-17(20(15)16)22(23)25/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNMCXFYJFXICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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